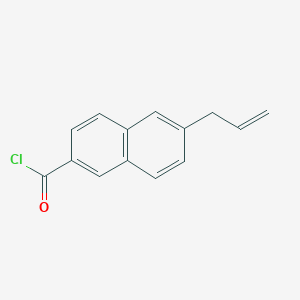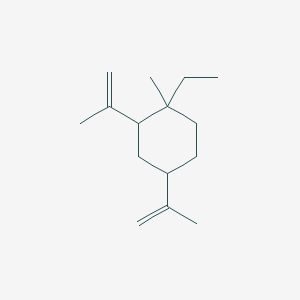
5-Methylhept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhept-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a seven-carbon chain with a methyl group attached to the fifth carbon and a double bond between the third and fourth carbons. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methylhept-3-ene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 5-methylheptan-3-ol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 5-methylhept-3-yl halides using a strong base like potassium hydroxide or sodium ethoxide. This reaction also requires elevated temperatures to drive the elimination process.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylhept-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can yield saturated hydrocarbons, such as 5-methylheptane, using hydrogen gas and a metal catalyst like palladium or platinum.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond to form halogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a solvent like dichloromethane or carbon tetrachloride.
Major Products
Oxidation: 5-Methylheptan-3-ol, 5-Methylheptanal, 5-Methylheptanoic acid.
Reduction: 5-Methylheptane.
Substitution: 5-Methyl-3-chloroheptane, 5-Methyl-3-bromoheptane.
Applications De Recherche Scientifique
5-Methylhept-3-ene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as a component in fuel additives.
Mécanisme D'action
The mechanism of action of 5-Methylhept-3-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in this compound acts as a reactive site, allowing it to participate in addition, oxidation, and reduction reactions. The presence of the methyl group also influences the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylhept-3-ene: Similar in structure but with the methyl group attached to the third carbon instead of the fifth.
5-Methyl-3-heptene: Another isomer with the same molecular formula but different connectivity of atoms.
3-Heptene: A simpler alkene with no methyl substitution.
Uniqueness
5-Methylhept-3-ene is unique due to the specific position of the methyl group and the double bond, which imparts distinct chemical and physical properties. This structural arrangement affects its reactivity, making it suitable for specific applications in synthesis and industrial processes.
Propriétés
Formule moléculaire |
C8H16 |
|---|---|
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
5-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
YMNTZRCUPAYGLG-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)

![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)


![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)


![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)

